3-[2-Fluoro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid
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Overview
Description
3-[2-Fluoro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a fluoro and trifluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Fluoro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-5-(trifluoromethoxy)benzene.
Functionalization: The benzene ring is functionalized through various reactions, including halogenation and subsequent substitution reactions to introduce the fluoro and trifluoromethoxy groups.
Coupling Reactions: The functionalized benzene is then coupled with a suitable prop-2-enoic acid derivative using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[2-Fluoro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the phenyl ring or the prop-2-enoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-[2-Fluoro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid has several applications in scientific research, including:
Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-[2-Fluoro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethoxy groups enhance the compound’s lipophilicity and binding affinity to target proteins, influencing their activity and function. This can lead to modulation of enzymatic activity, inhibition of specific pathways, or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 3-Fluoro-5-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethoxy)phenylboronic acid
Uniqueness
3-[2-Fluoro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid is unique due to the presence of both fluoro and trifluoromethoxy groups on the phenyl ring, which imparts distinct chemical and physical properties. These functional groups enhance the compound’s reactivity and stability, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
3-[2-fluoro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O3/c11-8-3-2-7(17-10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZNXJFJLLKTIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C=CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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